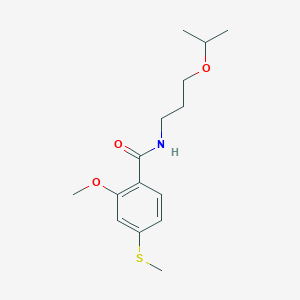![molecular formula C19H19Cl2N3OS B5188840 2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5188840.png)
2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in pre-clinical studies, and its mechanism of action and physiological effects have been extensively studied.
作用机制
2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a selective inhibitor of the protein kinase CHK1, which is involved in the DNA damage response pathway. By inhibiting CHK1, 2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can prevent cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. In addition, this compound has been shown to sensitize cancer cells to radiation therapy, potentially improving the effectiveness of this treatment.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its selectivity for CHK1, which reduces the risk of off-target effects. However, one limitation is that this compound may not be effective in all types of cancer, and its effectiveness may vary depending on the genetic profile of the cancer cells being studied.
未来方向
Future research on 2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. In addition, further studies could investigate the potential use of this compound in specific types of cancer, and the development of more potent CHK1 inhibitors.
合成方法
The synthesis of 2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves several steps, including the reaction of 3-chloro-4-(1-piperidinyl)aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product, 2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide.
科学研究应用
2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. Pre-clinical studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and can also sensitize cancer cells to radiation therapy.
属性
IUPAC Name |
2-chloro-N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3OS/c20-15-7-3-2-6-14(15)18(25)23-19(26)22-13-8-9-17(16(21)12-13)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11H2,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRISYCAPOIVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5188782.png)
![5,5'-[oxybis(4,1-phenyleneimino)]bis(5-oxopentanoic acid)](/img/structure/B5188795.png)
![2-(4-fluorophenyl)-3-[3-(4-methyl-1-piperazinyl)propyl]-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5188800.png)
![ethyl 6-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5188809.png)
![2-(3-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5188814.png)
![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5188816.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5188823.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B5188829.png)

![allyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5188837.png)
![N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5188838.png)
